REACTION_CXSMILES
|
C[Si]([C:5]#[C:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1)(C)C.C[Li].C1(O[C:23]#[N:24])C=CC=CC=1.Cl>CN(C)P(=O)(N(C)C)N(C)C.C(OCC)C.O1CCCC1>[OH:13][C:10]1[CH:11]=[CH:12][C:7]([C:6]#[C:5][C:23]#[N:24])=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
381 mg
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#CC1=CC=C(C=C1)O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(P(N(C)C)(N(C)C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
322 μL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
subsequently stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
15 minutes after completion of the addition the mixture, which
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to -30° C.
|
Type
|
TEMPERATURE
|
Details
|
The new brown-orange clear solution was warmed to 0° C. within 60 minutes
|
Duration
|
60 min
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 50 ml of diethyl ether each time
|
Type
|
WASH
|
Details
|
The organic phases were washed a further three times with 50 ml of water each time (to which
|
Type
|
ADDITION
|
Details
|
was added a small amount of sodium chloride solution),
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C#CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 mg | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |